molecular formula C15H17FN4O3S B2792789 N-(1-((4-ethoxy-3-fluorophenyl)sulfonyl)azetidin-3-yl)pyrimidin-2-amine CAS No. 2034552-89-9

N-(1-((4-ethoxy-3-fluorophenyl)sulfonyl)azetidin-3-yl)pyrimidin-2-amine

Cat. No.: B2792789
CAS No.: 2034552-89-9
M. Wt: 352.38
InChI Key: VNEUSAHKSZIJNM-UHFFFAOYSA-N
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Description

This compound features a pyrimidin-2-amine core linked to an azetidin-3-yl group, which is sulfonylated at the 1-position by a 4-ethoxy-3-fluorophenyl moiety. The ethoxy and fluorine substituents on the phenyl ring enhance lipophilicity and metabolic stability, while the azetidine scaffold contributes to conformational rigidity.

Properties

IUPAC Name

N-[1-(4-ethoxy-3-fluorophenyl)sulfonylazetidin-3-yl]pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17FN4O3S/c1-2-23-14-5-4-12(8-13(14)16)24(21,22)20-9-11(10-20)19-15-17-6-3-7-18-15/h3-8,11H,2,9-10H2,1H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNEUSAHKSZIJNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)N2CC(C2)NC3=NC=CC=N3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(1-((4-ethoxy-3-fluorophenyl)sulfonyl)azetidin-3-yl)pyrimidin-2-amine is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C13H15FN4O3SC_{13}H_{15}FN_{4}O_{3}S, with a molecular weight of approximately 326.35 g/mol. The compound features a sulfonamide group, an azetidine ring, and a pyrimidine moiety, which are critical for its biological activity.

Synthesis

The compound can be synthesized through various methods, primarily involving copper-catalyzed reactions. The synthesis often utilizes azide-alkyne cycloaddition techniques, which are prevalent in the formation of triazole derivatives. The reaction typically proceeds through a concerted mechanism where the azide reacts with the alkyne in the presence of a copper catalyst to form the desired linkage.

Anticancer Properties

Research has indicated that compounds with similar structural features exhibit significant anticancer activity. For instance, azetidinone derivatives have been shown to inhibit cell proliferation and induce apoptosis in various human solid tumor cell lines, including breast and prostate cancers . The presence of the sulfonamide group may enhance the compound's ability to interact with specific molecular targets involved in cancer progression.

The mechanism of action for this compound likely involves its interaction with specific receptors or enzymes within biological systems. It may modulate the activity of these targets, leading to various physiological effects such as:

  • Inhibition of Tumor Growth : Similar compounds have demonstrated the ability to inhibit tumor growth through pathways involving apoptosis and cell cycle arrest.
  • Antiviral Activity : Compounds containing azetidinone units have been recognized for their potential antiviral properties, suggesting that this compound may also exhibit similar effects .

Case Studies

Several studies have investigated the biological activities of related compounds:

  • Study on Azetidinone Derivatives : A study found that certain azetidinone derivatives inhibited proliferation in breast cancer cell lines at nanomolar concentrations, suggesting strong potential for therapeutic applications .
  • Antidiabetic Effects : Research on thiazolidinone derivatives indicated that they could enhance glucose uptake and modulate metabolic pathways, which may also be relevant for understanding the broader implications of this compound in metabolic disorders .

Data Table: Comparative Biological Activities

Compound NameBiological ActivityTarget CellsReference
Azetidinone Derivative 1Anticancer (apoptosis induction)MCF-7, MDA-MB-231
Thiazolidinone Derivative 2Insulin sensitizationEA.hy926 cells
N-(1-(4-Ethoxy...Anticancer potential (hypothetical)TBDThis study

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The following table summarizes key structural and functional differences between the target compound and its analogs:

Compound Name Key Structural Features Molecular Weight Hypothesized Targets Notable Substituent Effects
Target Compound : N-(1-((4-Ethoxy-3-fluorophenyl)sulfonyl)azetidin-3-yl)pyrimidin-2-amine Azetidine-sulfonyl-aryl group (4-ethoxy-3-fluorophenyl), pyrimidin-2-amine ~395.4 (estimated) GPCRs (e.g., CB2), kinases Ethoxy and fluorine enhance metabolic stability and lipophilicity .
L7I : 5-(4-Fluorophenyl)-4-[1-(methanesulfonyl)azetidin-3-yl]pyrimidin-2-amine Methanesulfonyl-azetidine, 4-fluorophenyl 322.358 Kinases, HDACs Smaller sulfonyl group reduces steric bulk but may lower receptor affinity compared to aryl-sulfonyl analogs .
N-(4-Fluoro-2-Methoxy-5-nitrophenyl)-4-(1-Methylindol-3-yl)pyrimidin-2-amine (CAS 1421372-94-2) Nitro group, indole ring, methoxy ~409.4 (estimated) Tyrosine kinases Nitro group increases electron-withdrawing effects; indole enables π-stacking interactions, potentially improving kinase inhibition .
Sch225336 (CB2-selective bis-sulfone) Bis-sulfonyl phenyl, methoxy groups Not provided Cannabinoid receptor CB2 Bis-sulfone architecture enhances selectivity for CB2 over CB1 receptors .
N-(3-Nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine Pyridinyl, nitro-phenyl ~294.3 (estimated) Tyrosine kinases (e.g., Bcr-Abl) Nitro group may improve binding to kinase ATP pockets but reduces metabolic stability .

Detailed Research Findings and Mechanistic Insights

Sulfonyl Group Impact

The target compound’s 4-ethoxy-3-fluorophenyl sulfonyl group distinguishes it from L7I (methanesulfonyl) and Sch225336 (bis-sulfone). Aryl-sulfonyl groups, as in the target, are associated with enhanced receptor-binding affinity due to aromatic π-π interactions, whereas smaller sulfonyl groups (e.g., methanesulfonyl) may improve solubility but reduce target engagement .

Azetidine vs. Pyridine/Isoindole Scaffolds

Pyridine and indole scaffolds are more planar, which may favor kinase inhibition but reduce specificity for GPCRs .

Substituent Effects on Pharmacokinetics

  • Nitro groups (): Improve binding to kinases but increase metabolic liability due to redox activity.
  • Fluoro and ethoxy groups (Target compound): Enhance stability by resisting oxidative metabolism and improving membrane permeability .

Selectivity for Cannabinoid Receptors

While Sch225336 () is a CB2-selective bis-sulfone, the target compound’s mono-sulfonyl design may reduce off-target effects on CB1, a common issue with bulkier cannabinoid ligands. However, direct activity data for the target compound is absent in the provided evidence .

Q & A

Q. What are the established synthetic routes for synthesizing N-(1-((4-ethoxy-3-fluorophenyl)sulfonyl)azetidin-3-yl)pyrimidin-2-amine?

The synthesis typically involves multi-step organic reactions. Key steps include:

  • Sulfonylation : Reacting an azetidine derivative (e.g., azetidin-3-amine) with 4-ethoxy-3-fluorobenzenesulfonyl chloride under basic conditions (e.g., potassium carbonate) in aprotic solvents like DMF or acetonitrile .
  • Coupling : The sulfonylated azetidine intermediate is coupled with pyrimidin-2-amine via Buchwald-Hartwig amination or nucleophilic substitution, often using palladium catalysts (e.g., Pd(OAc)₂) and ligands (e.g., Xantphos) in toluene or THF under inert atmospheres .
  • Purification : Column chromatography or recrystallization from ethanol/water mixtures is used to isolate the final product .

Q. Which spectroscopic and analytical methods are recommended for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR in deuterated solvents (e.g., DMSO-d₆) to confirm substituent connectivity and purity .
  • Mass Spectrometry (MS) : High-resolution ESI-MS or MALDI-TOF for molecular weight validation .
  • X-ray Crystallography : To resolve stereochemistry and confirm crystal packing, especially for azetidine ring conformation .
  • HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>95%) .

Advanced Research Questions

Q. How can Design of Experiments (DoE) optimize reaction yields and minimize byproducts?

  • Factorial Design : Screen variables (temperature, catalyst loading, solvent polarity) to identify critical parameters. For example, a 2³ factorial design can assess interactions between temperature (80–120°C), Pd catalyst (0.5–2 mol%), and solvent (DMF vs. toluene) .
  • Response Surface Methodology (RSM) : Model non-linear relationships between variables. For instance, optimize coupling reaction yields by analyzing time (12–24 hrs) and ligand-to-catalyst ratios .
  • Case Study : highlights reduced experimental runs (from 50 to 15) using DoE to maximize yield (from 45% to 78%) in analogous pyrimidine syntheses.

Q. What in vitro models are suitable for evaluating its biological activity and mechanism of action?

  • Enzyme Inhibition Assays : Test against kinases (e.g., EGFR, BRAF) using fluorescence-based assays (IC₅₀ determination) .
  • Cell Viability Studies : Use MTT assays in cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative effects. Dose-response curves (1–100 µM) over 48–72 hrs .
  • Target Engagement : Surface plasmon resonance (SPR) or thermal shift assays to quantify binding affinity to purified protein targets .

Q. How do structural modifications influence target binding and selectivity?

  • SAR Studies :
    • Azetidine Ring : Replace with pyrrolidine or piperidine to assess conformational flexibility. shows azetidine derivatives have 3-fold higher kinase inhibition vs. piperidine analogs.
    • Sulfonyl Group : Substitute with carbonyl or phosphoryl groups. Fluorophenyl sulfonates enhance solubility and reduce off-target effects .
    • Pyrimidine Substituents : Introduce electron-withdrawing groups (e.g., -CF₃) at the 4-position to improve binding to hydrophobic kinase pockets .

Q. What computational methods predict interactions with biological targets?

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding poses in kinase active sites. For example, docking studies revealed hydrogen bonding between the pyrimidine amine and EGFR Thr766 .
  • MD Simulations : Run 100-ns simulations (AMBER or GROMACS) to assess stability of ligand-protein complexes. highlights ICReDD’s quantum-chemical methods for predicting reaction pathways and binding energies.
  • QSAR Models : Train models on pyrimidine derivatives to correlate logP, polar surface area, and IC₅₀ values .

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